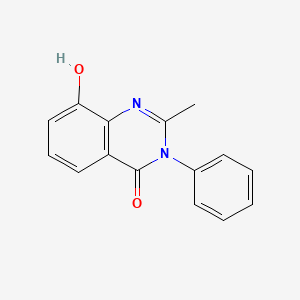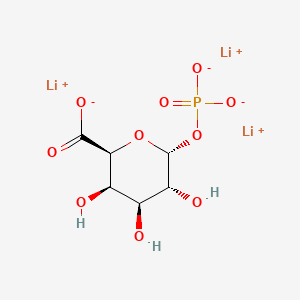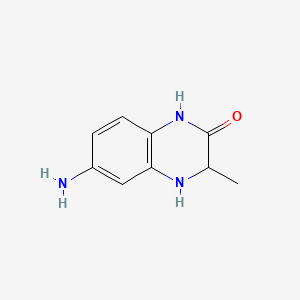
Bromofenol rojo sal sódica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromophenol red sodium salt is an organic compound with the empirical formula C19H11Br2O5SNa and a molar mass of 534.15 g/mol . It appears as a brownish-red powder .
Molecular Structure Analysis
The linear formula of Bromophenol red sodium salt is C19H11Br2O5SNa . The molecular weight is 534.15 g/mol . The structure includes hydroxyl groups and bromine atoms bonded to a benzene ring .Physical and Chemical Properties Analysis
Bromophenol red sodium salt is a brownish-red powder . It has a molar mass of 534.15 g/mol . The compound is soluble in water .Aplicaciones Científicas De Investigación
Indicador de pH
Bromophenol Red Sodium Salt se usa comúnmente como indicador de pH . Presenta un cambio de color de amarillo a rojo en el rango de pH de 5.2 a 6.8 . Esto lo hace útil en diversas aplicaciones científicas e industriales donde es necesaria la monitorización del pH.
Investigación Biológica
En la investigación biológica, Bromophenol Red Sodium Salt se utiliza como colorante de seguimiento para sistemas de tampón alcalinos y neutros . Ayuda a los científicos a visualizar el movimiento de las moléculas en estos sistemas.
Electroforesis en gel
Bromophenol Red Sodium Salt también se utiliza como marcador de color en la electroforesis en gel . Esta técnica se utiliza para separar moléculas de ADN, ARN o proteínas en función de su tamaño. El colorante ayuda a los investigadores a hacer un seguimiento del progreso de la electroforesis.
Preparación de muestras de proteínas
Bromophenol Red Sodium Salt se utiliza en la preparación de muestras de proteínas para el análisis de Western blotting . Western blotting es una técnica analítica ampliamente utilizada para detectar proteínas específicas en una muestra.
Tinción de histonas
Bromophenol Red Sodium Salt encuentra aplicación en la tinción de histonas . Las histonas son proteínas que empaquetan y ordenan el ADN en unidades estructurales llamadas nucleosomas. La tinción de estas proteínas ayuda a su visualización y estudio.
Síntesis química
Debido a sus propiedades químicas, Bromophenol Red Sodium Salt también puede utilizarse en varios procesos de síntesis química . Sin embargo, las aplicaciones específicas pueden variar mucho según la naturaleza de la síntesis.
Mecanismo De Acción
Target of Action
Bromophenol Red Sodium Salt is a derivative of bromophenol . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol . .
Mode of Action
Bromophenols, in general, are produced by electrophilic halogenation of phenol with bromine . This suggests that Bromophenol Red Sodium Salt may interact with its targets through similar electrophilic mechanisms, leading to changes in the target molecules.
Pharmacokinetics
The presence of bromophenols in human blood and breast milk suggests that these compounds can be absorbed and distributed within the body
Result of Action
Studies have shown that bromophenols derived from brominated flame retardants (bfrs) are present in human blood and breast milk
Action Environment
The action of Bromophenol Red Sodium Salt can be influenced by various environmental factors. For example, dust formation should be avoided, and the compound should be kept away from incompatible materials . Additionally, the compound should be stored at 0-8°C . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Bromophenol Red Sodium Salt plays a crucial role in biochemical reactions, particularly as a pH indicator. It does not directly interact with enzymes, proteins, or other biomolecules in a biochemical context. Instead, its primary function is to provide visual cues about the pH of a solution, which can indirectly inform about the activities of pH-dependent biochemical processes .
Cellular Effects
The effects of Bromophenol Red Sodium Salt on cells are primarily related to its pH-indicating properties. It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. By providing information about the pH of a solution, it can indirectly contribute to our understanding of these processes, as many cellular functions are pH-dependent .
Molecular Mechanism
Bromophenol Red Sodium Salt exerts its effects at the molecular level through its color-changing properties. It absorbs light at different wavelengths depending on the pH of the solution, resulting in a visible color change. This does not involve binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Bromophenol Red Sodium Salt remain consistent as long as the pH of the solution does not change
Metabolic Pathways
It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
Bromophenol Red Sodium Salt is typically dissolved in water and added to a solution where it evenly distributes. It does not interact with transporters or binding proteins, and its localization or accumulation is not influenced by these factors .
Subcellular Localization
Bromophenol Red Sodium Salt does not have a specific subcellular localization. It is not directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Bromophenol red sodium salt involves the conversion of Bromophenol red to its sodium salt form. This can be achieved by reacting Bromophenol red with sodium hydroxide.", "Starting Materials": [ "Bromophenol red", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Bromophenol red in water to form a solution", "Slowly add sodium hydroxide to the solution while stirring", "Continue stirring until the pH of the solution reaches around 7", "Filter the solution to remove any impurities", "Add a small amount of sodium chloride to the solution to precipitate the Bromophenol red sodium salt", "Collect the precipitate by filtration", "Wash the precipitate with water to remove any remaining impurities", "Dry the Bromophenol red sodium salt under vacuum" ] } | |
Número CAS |
102185-50-2 |
Fórmula molecular |
C19H12Br2NaO5S |
Peso molecular |
535.2 g/mol |
Nombre IUPAC |
sodium;2-[(Z)-(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C19H12Br2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H; |
Clave InChI |
HLUGVBWTXWYHQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Br)C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


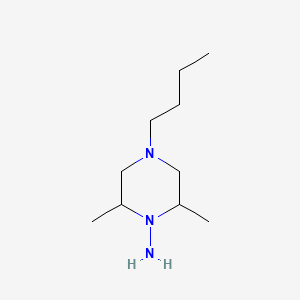


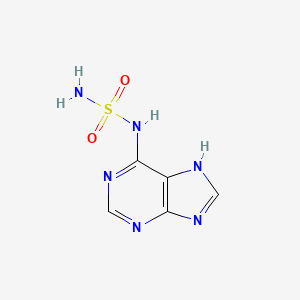
![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)
